REACTION_CXSMILES
|
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[CH2:12]=O.[ClH:14].[CH3:15][NH:16][CH3:17]>>[ClH:14].[CH3:15][N:16]([CH2:12][CH:11]1[CH2:1][CH2:2][C:3]2[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:9]1=[O:10])[CH3:17] |f:2.3,4.5|
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
C1CC2=CC=CC=C2C(=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture liquid was stirred for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Specifically, first, a mixture liquid was obtained
|
Type
|
CUSTOM
|
Details
|
Next, a bulb condenser was set to the three-necked flask
|
Type
|
CUSTOM
|
Details
|
Thereafter, the three-necked flask was immersed in an oil bath of 100° C.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
STIRRING
|
Details
|
After thus stirred
|
Type
|
WASH
|
Details
|
was washed twice with diethyl ether (twice with 30 ml each)
|
Type
|
WAIT
|
Details
|
to stand one day and one night
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
(24 hours)
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
White crystals formed in the mixture liquid
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C)CC1C(C2=CC=CC=C2CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |